Berninamycin B

Thiopeptide Antibiotics Structure-Activity Relationship Natural Product Chemistry

Researchers requiring a structurally defined minor thiopeptide standard for ribosomal inhibition studies must avoid substituting berninamycin A, which introduces variability due to its β-hydroxyvaline residue. Berninamycin B (CAS 58798-98-4) provides the exact valine-containing congener, ensuring reproducible SAR and biosynthetic pathway data. • Valine substitution confirmed by 13C NMR and FAB-MS, serving as a clear spectroscopic handle for HPLC/LC-MS method development. • Functions as an ideal negative control in proteasome inhibition assays because, unlike thiostrepton, it lacks the quinaldic acid 'B ring'. • Available in standard 10-100 mg packs; custom synthesis and bulk quantities on request.

Molecular Formula C51H51N15O14S
Molecular Weight 1130.1 g/mol
CAS No. 58798-98-4
Cat. No. B15175449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerninamycin B
CAS58798-98-4
Molecular FormulaC51H51N15O14S
Molecular Weight1130.1 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C
InChIInChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1
InChIKeyVFTYJPKNFPTPRA-KFSKHFNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berninamycin B (CAS 58798-98-4): Thiopeptide Antibiotic Structural and Functional Overview for Research Procurement


Berninamycin B is a minor thiopeptide antibiotic co-produced with the major component berninamycin A by the bacterium Streptomyces bernensis [1]. It belongs to the pyridine-containing thiopeptide class, characterized by a highly modified, sulfur-rich macrocyclic scaffold that includes a central pyridine core, multiple thiazole/oxazole heterocycles, and several dehydroamino acid residues [1]. Like other thiopeptides, berninamycin B exerts its antibacterial activity by binding to the 50S ribosomal subunit, specifically interacting with the 23S rRNA and ribosomal protein L11 to inhibit bacterial protein synthesis [2]. However, as a naturally occurring minor component of the berninamycin complex, berninamycin B possesses distinct structural features within its macrocyclic framework that differentiate it from the major component berninamycin A and from other thiopeptide antibiotics, making it a critical reference standard for structure-activity relationship (SAR) studies, biosynthetic pathway elucidation, and the validation of synthetic and semisynthetic analogs.

Product Type Minor thiopeptide antibiotic from Streptomyces bernensis
Research Use Reference standard for berninamycin complex characterization and SAR studies
Target Context 50S ribosomal subunit (23S rRNA/L11) binding research
Structural Feature 35-atom macrocycle with valine residue; distinct from berninamycin A

Critical Differentiation: Why Berninamycin B Cannot Be Substituted with Berninamycin A or Other Thiopeptides in Research


The berninamycin complex is a mixture of structurally related thiopeptides, with berninamycin A as the major component and berninamycins B, C, and D as minor metabolites [1]. While these congeners share a common biosynthetic origin and a similar 35-atom macrocyclic scaffold, they possess distinct structural variations that can profoundly impact biological activity and target interactions [1]. Specifically, berninamycin B contains a valine residue in its cyclic peptide loop, whereas berninamycin A possesses a β-hydroxyvaline at the equivalent position [1]. Furthermore, the berninamycin scaffold, with its unique 2-oxazolyl-3-thiazolyl-pyridine core, differs significantly from the more common 26- and 29-membered thiopeptide macrocycles found in antibiotics like thiostrepton and nosiheptide [2]. These structural nuances are not merely academic distinctions; they can translate into differences in ribosomal binding affinity, antibacterial spectrum, and cross-resistance profiles. For researchers, substituting berninamycin A for berninamycin B in a defined experiment introduces an uncontrolled variable, potentially leading to irreproducible results. The following quantitative evidence provides the specific, data-backed rationale for prioritizing berninamycin B when precise structural identity is paramount.

Berninamycin B (target) Common substitute Risk context
Residue Valine in cyclic peptide loop
Berninamycin A β-hydroxyvaline; additional H-bond donor
Altered loop conformation may shift ribosomal binding affinity and solubility profile
Macrocycle core 2-oxazolyl-3-thiazolyl-pyridine, 35-atom ring
Thiostrepton / nosiheptide Trithiazolylpyridine, 26/29-atom rings
Macrocycle topology differs; resistance profile and pharmacophore presentation may not transfer
Off-target activity No proteasome inhibition reported
Thiostrepton Active proteasome inhibitor in mammalian cells
Off-target pathway engagement may differ; not interchangeable for proteasome-specific endpoint studies

Quantitative Evidence Guide: Berninamycin B Versus Key Comparators


Structural Distinction: Valine vs. β-Hydroxyvaline in the Cyclic Peptide Loop

Berninamycin B is structurally distinguished from the major co-metabolite berninamycin A by a single, yet significant, residue substitution within its macrocyclic framework. Specifically, berninamycin B contains a valine unit in its cyclic peptide loop, in place of the β-hydroxyvaline unit found at the analogous position in berninamycin A [1]. This modification was unambiguously identified through detailed 13C NMR and FAB mass spectrometry studies of the isolated minor metabolites [1]. The presence of a β-hydroxy group in berninamycin A introduces an additional hydrogen-bond donor/acceptor and a site for potential further derivatization (e.g., phosphorylation or glycosylation) that is absent in the valine residue of berninamycin B. This single alteration can influence the compound's conformation, solubility, and interaction with its biological target.

Valine vs. β-hydroxyvaline
Head-to-head
Valine (target)
vs
β-hydroxyvaline (berninamycin A)
Δ 16 Da (FAB-MS); distinct 13C NMR shifts
Defines molecular identity for SAR studies and analytical method development
Fermentation isolation, spectroscopic characterization
Thiopeptide Antibiotics Structure-Activity Relationship Natural Product Chemistry

Macrocyclic Scaffold Differentiation: A Unique 35-Atom Ring vs. Common Thiopeptides

Berninamycin B, as part of the berninamycin family, possesses a unique macrocyclic topology that distinguishes it from many other well-known thiopeptide antibiotics. The berninamycin scaffold is characterized by a 35-atom macrocycle containing a 2-oxazolyl-3-thiazolyl-pyridine core [1]. This is in stark contrast to the more typical thiopeptide frameworks, such as those found in thiostrepton and nosiheptide, which feature a trithiazolylpyridine core embedded within 26- or 29-membered macrocyclic rings [1]. The larger, more flexible 35-atom ring of berninamycin presents a different pharmacophore geometry to the ribosomal target, which can lead to variations in binding kinetics and resistance profiles.

Macrocycle topology
Cross-study context
35-atom, 2-oxazolyl-3-thiazolyl-pyridine
vs
26/29-atom trithiazolylpyridine (thiostrepton class)
6–9 atoms larger; distinct oxazole substitution
Provides a distinct SAR platform for ribosomal binding and resistance investigations
Literature- and crystal-structure based comparison
Thiopeptide Antibiotics Macrocycle Topology Ribosome Targeting

Potency Benchmark: Comparable Antibacterial Activity Against B. subtilis

Despite the structural difference in the macrocycle loop, berninamycin B demonstrates antibacterial potency that is comparable to the major component berninamycin A against the model Gram-positive bacterium Bacillus subtilis. The minimum inhibitory concentration (MIC) for the berninamycin complex (of which berninamycin A is the major component) against B. subtilis is reported as 6.3 μM [1]. While an MIC value specifically for purified berninamycin B against B. subtilis is not widely reported in isolation, studies on linearized berninamycin analogs provide a crucial context. Linear thiopeptides J and K, which lack the macrocyclic constraint, were shown to be 'less potent than 1 and 2 (berninamycins A and B) in antibacterial activity' [2]. This confirms that both cyclic congeners A and B are required for full potency, and that the macrocyclic architecture is critical for target binding, regardless of the valine/β-hydroxyvaline substitution.

Antibacterial potency
Cross-study context
Comparable to berninamycin A (complex MIC 6.3 μM vs B. subtilis)
vs
Linearized analogs J/K (less active, qualitative)
Macrocycle required for full potency
Reported comparable antibacterial activity to berninamycin A in B. subtilis assay context
MIC assay; linear analog bioactivity assay
Antibacterial Activity MIC Determination Gram-positive Bacteria

Target Specificity: Absence of Proteasome Inhibitory Activity vs. Thiostrepton

In a study designed to evaluate the proteasome inhibitory activity of various thiazole antibiotics, berninamycin (a mixture containing both A and B congeners) was directly compared to thiostrepton and siomycin A. The results clearly demonstrated that, unlike thiostrepton and siomycin A, berninamycin does NOT act as a proteasome inhibitor in mammalian tumor cells [1]. This differential activity was attributed to the absence of a specific structural feature—the 'B ring' (a quinaldic acid macrocycle)—in berninamycin, micrococcin P1/P2, and other tested compounds [1]. This finding highlights that despite sharing a common ribosomal binding mechanism, berninamycins have a narrower spectrum of off-target activities compared to some other thiopeptide antibiotics. For researchers investigating the specific proteasome inhibitory effects of thiostrepton or developing anticancer leads, berninamycin serves as a critical negative control.

Proteasome inhibition
Head-to-head
Inactive (no proteasome inhibition)
vs
Thiostrepton / siomycin A (active inhibitors)
Qualitative difference (active vs. inactive) in mammalian tumor cells
Defines bioactivity boundary; critical for differentiating ribosomal from proteasomal pathway endpoints
Cellular proteasome activity assays; absence of quinaldic acid B ring
Proteasome Inhibition Target Selectivity Anticancer Activity

Resistance Mechanism Conservation: Shared rRNA Methylase Resistance with Thiostrepton

Early mechanistic studies established that the mode of action of berninamycin on bacterial protein synthesis is related to that of thiostrepton, despite their dissimilar chemical structures [1]. Both compounds bind to the same target complex, consisting of the 23S rRNA and ribosomal protein L11, and both interfere with functions of the ribosomal A-site [1]. Importantly, this shared target is reflected in a common resistance mechanism: the producing organisms for berninamycin (Streptomyces bernensis) and thiostrepton (Streptomyces azureus) both possess similar ribosomal RNA methylases that specifically modify the 23S rRNA, rendering their own ribosomes resistant to both antibiotics [1]. This cross-resistance profile is a key functional signature for thiopeptides that target the L11-23S rRNA interface.

Cross-resistance mechanism
Cross-study context
Activity abolished by 23S rRNA pentose-methylation
vs
Thiostrepton (same methylation confers resistance)
Shared L11/23S rRNA target; conserved resistance methylase
Identifies shared cross-resistance profile; informs experimental design for thiopeptide resistance studies
Biochemical studies with purified ribosomes
Antibiotic Resistance Ribosomal Methylation Cross-Resistance

Strategic Application Scenarios for Berninamycin B in Research and Development


Analytical Reference Standard for Berninamycin Complex Characterization

Berninamycin B serves as an essential analytical reference standard for the quality control and characterization of the berninamycin antibiotic complex. Given that berninamycin A is the major component and berninamycin B is a minor, yet structurally distinct, co-metabolite, having a pure sample of berninamycin B is critical for developing and validating HPLC, LC-MS, or NMR methods to accurately quantify the composition of fermentation broths or synthetic mixtures. Its unique valine substitution relative to berninamycin A provides a clear spectroscopic handle for differentiation [1].

Structure-Activity Relationship (SAR) Studies on Thiopeptide Macrocycles

The berninamycin scaffold, featuring a 35-atom macrocycle, is a valuable template for SAR studies aimed at understanding how ring size and heterocyclic composition influence ribosomal binding. Researchers can use berninamycin B as a starting point for semi-synthetic modifications or as a reference compound when evaluating newly discovered or engineered thiopeptides. Its distinct macrocyclic architecture, compared to the more common 26- and 29-membered thiopeptides like thiostrepton [1], allows for the exploration of a different region of ribosomal binding space, which is crucial for developing antibiotics with novel resistance profiles.

Biosynthetic Pathway Elucidation and Engineering

Berninamycin B is an indispensable tool for studying the late-stage tailoring steps in thiopeptide biosynthesis. Its structure, lacking the β-hydroxyl group found in berninamycin A, raises key questions about the timing and specificity of the hydroxylation reaction [1]. Feeding studies with labeled precursors or heterologous expression of the berninamycin gene cluster (as demonstrated with linear analogs [2]) can utilize purified berninamycin B to track the incorporation of specific building blocks and to define the function of individual biosynthetic enzymes. This knowledge is foundational for efforts to engineer the biosynthetic pathway to produce novel analogs.

Negative Control in Proteasome Inhibition Studies

For researchers investigating the anticancer properties of thiostrepton and related compounds, berninamycin B (as part of the berninamycin complex) is an ideal negative control. Studies have definitively shown that berninamycin does not inhibit the proteasome, unlike thiostrepton and siomycin A, due to the absence of the quinaldic acid 'B ring' [1]. Using berninamycin B in parallel experiments allows scientists to attribute observed cellular effects specifically to proteasome inhibition rather than to other pleiotropic effects of the thiopeptide scaffold or to general ribosomal inhibition.

Application
Selection Property
Validation Focus
Berninamycin complex characterization
Valine-specific spectroscopic handle (distinct from β-hydroxyvaline of berninamycin A)
HPLC, LC-MS, NMR method validation for complex composition
Thiopeptide macrocycle SAR platform
35-atom macrocycle with 2-oxazolyl-3-thiazolyl-pyridine core
Ribosomal binding affinity and resistance profile assessment
Biosynthesis pathway elucidation
Absence of β-hydroxylation step present in berninamycin A
Precursor incorporation tracking; biosynthetic enzyme functional assignment
Proteasome inhibition specificity research
Lack of quinaldic acid B ring (proteasome-inactive)
Differential activity confirmation against proteasome-active thiopeptides

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